(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves complex chemical reactions. For instance, the synthesis of 4-[4′-bis(2″-chloroethyl)aminophenyl]-3-(difluoromethyl) butanoic acid, a compound similar in structure to our compound of interest, demonstrates the intricate steps involved, including a Reformatsky-type reaction, dehydration, hydrogenation, nitration, amination, and ester hydrolysis steps (Coe, Markou, & Tatlow, 1997).
Molecular Structure Analysis
The molecular structure of compounds closely related to "(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride" can be elucidated using various spectroscopic techniques. A study on 4-amino-3(4-chlorophenyl) butanoic acid revealed its structure through FT-IR and FT-Raman spectroscopy, demonstrating the importance of vibrational spectroscopy in understanding the molecular structure (Muthu & Paulraj, 2012).
Chemical Reactions and Properties
Chemical properties, including reactions, can be inferred from studies on similar compounds. For example, the synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing various moieties showed how modifications in the chemical structure could lead to different chemical behaviors and biological activities (Mickevičienė et al., 2015).
Physical Properties Analysis
The physical properties of a compound, such as solubility and melting point, are crucial for its practical applications. While specific studies on the physical properties of "(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride" were not found, research on similar compounds provides insights into methods for assessing these properties, including spectroscopic investigation and computational studies (Vanasundari et al., 2017).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, can be studied through synthetic routes and reactions with other chemicals. The synthesis of various aminobutanoic acids, including 4-amino-3phenylbutanoic acid hydrochloride and 4-amino-3-(4-chlorophenyl)butanoic acid, highlights the diverse chemical behaviors these compounds can exhibit, influenced by their functional groups and molecular structure (Vasil'eva et al., 2016).
Scientific Research Applications
- Scientific Field: Chemical Biology and Material Science
- Application Summary : This compound has been used in the study of reversible click chemistries, specifically iminoboronate and salicylhydroxamic–boronate constituted reversible click chemistries .
- Methods of Application : The exact methods of application are not specified, but the study involves the exploration of the mechanism of reversible kinetics .
- Results or Outcomes : The study highlighted the applications of these chemistries in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
- Scientific Field: Supramolecular Chemistry and Biomedical Applications
- Application Summary : This compound has been used in the study of boronic acid (BA)-mediated cis-diol conjugation, one of the best-studied reactions among reversible click reactions .
- Methods of Application : The exact methods of application are not specified, but the study involves the exploration of the mechanism of reversible kinetics .
- Results or Outcomes : The study highlighted the applications of these chemistries in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
- Scientific Field: Biological and Material Chemistry
- Application Summary : This compound has been used in the study of stimuli-responsive biological and material chemistry explorations .
- Methods of Application : The exact methods of application are not specified, but the study involves the exploration of the fundamental reactivity of these two conjugate chemistries with assorted nucleophiles at variable pHs .
- Results or Outcomes : The study highlighted the applications of these chemistries in chemical biology, medicinal chemistry, biomedical devices, and material chemistry .
Safety And Hazards
The compound is classified under the GHS07 pictogram. The signal word for this compound is “Warning”. The hazard statements associated with this compound are H302-H312-H332, indicating that it is harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P330-P363-P501, which provide guidance on how to handle the compound safely .
properties
IUPAC Name |
(3S)-3-amino-4-(2-bromophenyl)butanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2.ClH/c11-9-4-2-1-3-7(9)5-8(12)6-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWDUSDZVLBMMD-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(CC(=O)O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](CC(=O)O)N)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Amino-4-(2-bromophenyl)butanoic acid hydrochloride |
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